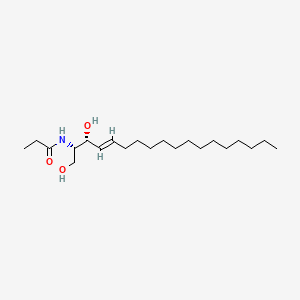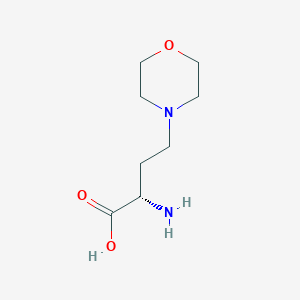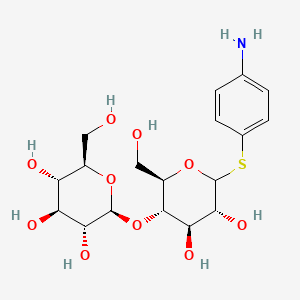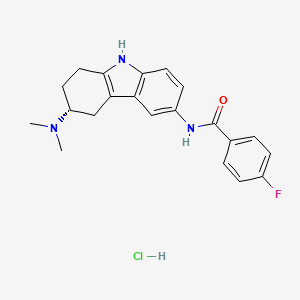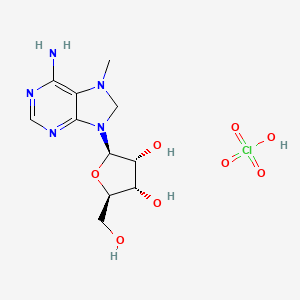
7-Methyladenosine Perchlorate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyladenosine Perchlorate Salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. It is primarily used in analytical method development, method validation, and quality control applications .
Preparation Methods
The synthesis of 7-Methyladenosine Perchlorate Salt involves several steps. One common method includes the methylation of adenosine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.
Chemical Reactions Analysis
7-Methyladenosine Perchlorate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride.
Scientific Research Applications
7-Methyladenosine Perchlorate Salt has a wide range of applications in scientific research:
Mechanism of Action
7-Methyladenosine Perchlorate Salt acts as an agonist of adenosine receptors. By activating these receptors, it triggers a cascade of biochemical responses that influence intracellular signaling pathways and gene expression. Although the precise mechanism of action is not fully elucidated, it is known to stimulate adenosine receptors, leading to various physiological effects .
Comparison with Similar Compounds
7-Methyladenosine Perchlorate Salt can be compared with other similar compounds, such as:
- 7-Methyl-6-thioguanosine Chloride
- 7-Methyl-7-deaza-2’-deoxyguanosine
- 8-Amino Adenosine These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interaction with adenosine receptors and its applications in analytical and pharmacological research .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3,5,7-8,11,17-19H,2,4H2,1H3,(H2,12,13,14);(H,2,3,4,5)/t5-,7-,8-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZVRZZCWMLTO-YCSZXMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
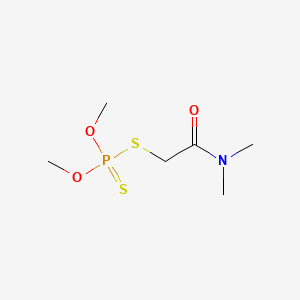
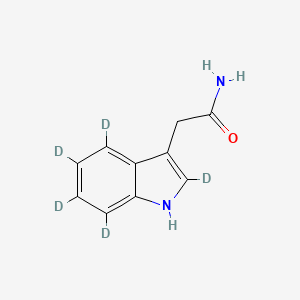
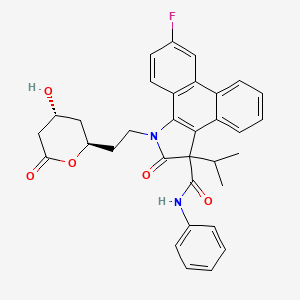
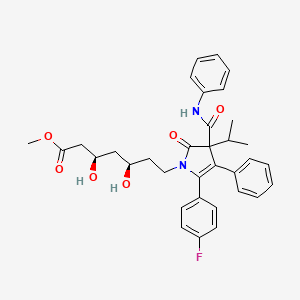
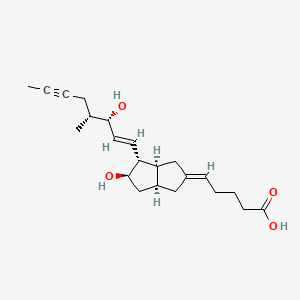
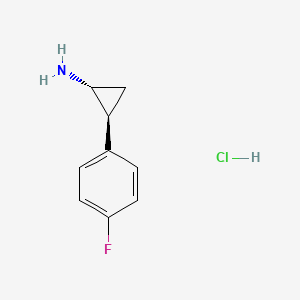
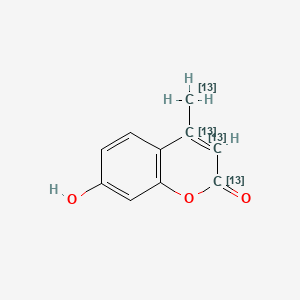
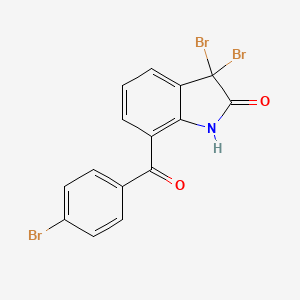
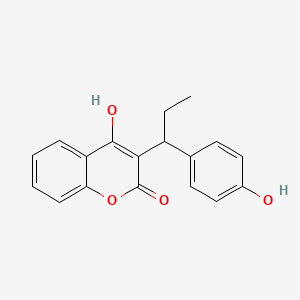
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
